2-(2-Aminophenyl)indole

Catalog No.
S1906325
CAS No.
32566-01-1
M.F
C14H12N2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Aminophenyl)indole

CAS Number

32566-01-1

Product Name

2-(2-Aminophenyl)indole

IUPAC Name

2-(1H-indol-2-yl)aniline

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C14H12N2/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H,15H2

InChI Key

IAKRGXQCKYFJCB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3N

The exact mass of the compound 2-(2-Aminophenyl)indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(2-Aminophenyl)indole, also known as 2-(1H-indol-2-yl)aniline, is a highly versatile bifunctional building block and a potent synthetic aryl hydrocarbon receptor (AhR) agonist. In synthetic chemistry, the precise juxtaposition of the indole nitrogen and the ortho-aniline amine enables the efficient construction of complex polycyclic nitrogen heterocycles, such as indoloquinolines and indoloquinazolines, which are highly valued in medicinal chemistry . In pharmacological research, the compound (frequently designated as 2AI in literature) is utilized as a specific, quantifiable AhR ligand to study microglia homeostasis, neuroinflammation, and retinal protection against environmental stress [1]. Its dual utility as a structurally specific synthetic precursor and a validated biological probe makes it a critical procurement item for both drug discovery and mechanistic neurobiology programs.

Substituting 2-(2-Aminophenyl)indole with generic indole derivatives or structural isomers compromises both synthetic viability and biological targeting. In heterocyclic synthesis, utilizing 2-phenylindole or meta/para-amino isomers fails to yield fused indolo[3,2-c]quinoline or indoloquinazoline cores, as these alternatives lack the strictly required ortho-amine nucleophile necessary for the final intramolecular ring closure. In biological assays, generic indoles or non-specific antioxidants cannot replicate the precise AhR binding profile of 2-(2-Aminophenyl)indole. The compound's specific geometry allows it to outcompete human AhR photoaffinity labels at micromolar concentrations, whereas structural analogs fail to activate the AhR signaling pathway or suppress LPS-induced nitric oxide release in microglia models [1]. Consequently, procurement must strictly specify CAS 32566-01-1 to ensure processability and assay reproducibility.

Aryl Hydrocarbon Receptor (AhR) Binding Affinity and Activation

In XRE-luciferase reporter assays, 2-(2-Aminophenyl)indole (2AI) demonstrates potent, dose-dependent AhR activation with a calculated EC50 of 3.5 μM. Photo-affinity ligand competition assays further confirm that 2AI effectively outcompetes established photoaffinity labels for human AhR binding at micromolar concentrations, a performance metric that non-specific indole derivatives fail to achieve [1].

Evidence DimensionAhR Activation (EC50)
Target Compound DataEC50 = 3.5 μM
Comparator Or BaselineNon-specific indoles (No specific AhR activation)
Quantified DifferenceSpecific micromolar binding and activation
ConditionsXRE-luciferase reporter assay in ARPE-19 cells

Provides a highly specific, quantifiable synthetic AhR agonist for standardizing microglia homeostasis and retinal stress assays.

Structural Prerequisite for Indolo[3,2-c]quinoline Scaffold Synthesis

2-(2-Aminophenyl)indole serves as a bifunctional precursor that undergoes direct condensation with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to yield 6-cyanoindolo[3,2-c]quinolines. A standard comparator, 2-phenylindole, completely fails to yield this fused tetracyclic core because it lacks the critical ortho-amine nucleophile required for the final ring closure .

Evidence DimensionTetracyclic ring closure viability
Target Compound DataSuccessful condensation to indolo[3,2-c]quinoline
Comparator Or Baseline2-Phenylindole (0% yield of tetracycle)
Quantified DifferenceBinary success vs. failure in ring closure
ConditionsCondensation with Appel salt

Procurement of this specific ortho-aminated building block is strictly required to access indoloquinoline and indoloquinazoline libraries.

Microglia Immunomodulation and Nitric Oxide Reduction

In LPS-stimulated murine BV-2 microglia cells, treatment with 2-(2-Aminophenyl)indole (2AI) at 5 μM significantly diminishes LPS-induced nitric oxide (NO) release and reduces pro-inflammatory gene expression. In contrast, vehicle-treated stimulated cells show high NO release, and siRNA-mediated AhR knockdown negates the compound's efficacy, confirming its highly specific mechanism of action compared to generic antioxidants [1].

Evidence DimensionLPS-induced NO release reduction
Target Compound DataSignificant NO reduction at 5 μM via AhR pathway
Comparator Or BaselineVehicle control (High NO) / AhR-knockdown (Loss of efficacy)
Quantified DifferenceTarget-specific NO suppression dependent on AhR
ConditionsLPS-stimulated murine BV-2 cells

Ensures reliable, pathway-specific suppression of neuroinflammation in in vitro models, crucial for neurodegenerative disease research.

Precursor Efficiency for NorA Efflux Pump Inhibitors

2-(2-Aminophenyl)indole acts as the foundational scaffold for synthesizing potent NorA efflux pump inhibitors (such as SMJ-5). When derivatives synthesized from this exact precursor are co-administered with fluoroquinolones, they significantly increase norfloxacin accumulation in norA-overexpressing Staphylococcus aureus, restoring antibiotic efficacy compared to baseline monotherapy[1].

Evidence DimensionSuitability as EPI precursor scaffold
Target Compound DataYields derivatives that restore norfloxacin efficacy
Comparator Or BaselineFluoroquinolone monotherapy (Baseline resistance)
Quantified DifferenceSignificant increase in intracellular antibiotic accumulation
ConditionsnorA-overexpressing S. aureus synergy assays

Provides medicinal chemists with a validated starting material for developing antibiotic adjuvants against Gram-positive pathogens.

Synthesis of Polycyclic Nitrogen Heterocycles

Due to its bifunctional nature, 2-(2-Aminophenyl)indole is a primary starting material for synthesizing complex indoloquinolines, indoloquinazolines, and carbazoles. Its ortho-amine enables efficient intramolecular ring closures that are impossible with unsubstituted 2-phenylindole, making it essential for medicinal chemistry library enumeration.

AhR-Mediated Neuroprotection Assays

Frequently designated as 2AI, this compound is utilized as a specific synthetic AhR ligand in retinal explant and ARPE-19 cell models. Its quantifiable binding affinity (EC50 = 3.5 μM) makes it a reliable positive control for studying age-related macular degeneration (AMD) and retinal stress [1].

Microglia Homeostasis and Immunomodulation

Applied in in vitro cellular assays, particularly with BV-2 murine microglia, to suppress LPS-induced nitric oxide and pro-inflammatory cytokines. Its efficacy is strictly AhR-dependent, providing a validated tool for neuroinflammation and neurodegenerative disease research[2].

Antimicrobial Adjuvant Development

Utilized as a core scaffold to synthesize NorA efflux pump inhibitors. Derivatives of 2-(2-Aminophenyl)indole are critical for restoring the efficacy of fluoroquinolones against resistant strains of Staphylococcus aureus [3].

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-(2-Aminophenyl)indole

Dates

Last modified: 08-16-2023

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